2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole
Overview
Description
“2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” is a chemical compound with the molecular formula C12H12ClNO3 . It has a molecular weight of 253.68 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” consists of an oxazole ring attached to a chloromethyl group and a 2,5-dimethoxyphenyl group .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Reactivity : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used for synthetic elaboration at the 2-position to prepare various oxazoles. The chloromethyl analogue is particularly useful in substituting reactions to create 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
- Development of Heterocyclic Scaffolds : 2, 4, 5-Trisubstituted oxazoles have been synthesized using simple methodologies. The structures of these compounds have been characterized by various methods including X-ray crystallography, indicating their potential for diverse applications in chemistry (Kadam, Shaikh, & Patel, 2016).
Biological and Medicinal Applications
- Trypanocidal Activity : Studies have shown that certain 2,5-diphenyloxazole derivatives exhibit trypanocidal activity, useful in combating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).
- Fluorescent Molecular Probes : 2,5-Diphenyloxazoles with specific group substitutions have been developed as fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, making them suitable for use in sensitive fluorescent molecular probes for biological research (Diwu et al., 1997).
Organic Chemistry Applications
- Synthesis of Oxazole Derivatives : Research has been conducted on the synthesis of oxazole derivatives, including methods for the creation of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. These methods contribute to the broader field of organic synthesis (Potkin, Petkevich, & Kurman, 2009).
- Gold Catalysis in Synthesis : Gold catalysis has been employed for the mild condition synthesis of oxazoles from propargylcarboxamides, demonstrating the utility of gold in organic synthesis (Hashmi, Weyrauch, Frey, & Bats, 2004).
properties
IUPAC Name |
2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPCEMFOSNQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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